A Comprehensive Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Properties, Characterization, and Applications
A Comprehensive Technical Guide to 6-Methoxypyridazine-3-carbaldehyde: Properties, Characterization, and Applications
Introduction
6-Methoxypyridazine-3-carbaldehyde is a heterocyclic aromatic aldehyde featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an attractive component in the design of novel therapeutics.[1] This compound serves as a critical building block, or synthon, for constructing more complex molecules, particularly in the field of drug discovery. The presence of a reactive aldehyde group and an electron-donating methoxy group on the electron-deficient pyridazine ring provides a versatile platform for a wide range of chemical transformations.
This technical guide provides an in-depth analysis of the physical and chemical properties of 6-Methoxypyridazine-3-carbaldehyde. It is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on its characterization, synthesis, reactivity, and safe handling. The protocols and data presented herein are synthesized from established chemical literature and supplier technical data, providing a trustworthy foundation for laboratory application.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the cornerstone of its application in synthesis and material science. These properties dictate the conditions required for storage, handling, and reaction, as well as its behavior in biological systems.
Molecular Structure and Identifiers
A precise understanding of the molecular structure is the starting point for all chemical analysis. The arrangement of atoms and functional groups determines the molecule's reactivity and physical behavior.
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IUPAC Name: 6-methoxypyridazine-3-carbaldehyde
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CAS Number: 90237-25-5[2]
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Molecular Formula: C₆H₆N₂O₂[3]
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Molecular Weight: 138.13 g/mol
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 90237-25-5 | [2] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.13 g/mol | |
| Appearance | Solid, Crystalline Powder | [4] |
| Color | Off-white to light yellow | [4] |
| Melting Point | 51-54 °C (literature value for pyridine analog) | [4] |
| Boiling Point | 65-70 °C at 12 Torr (literature value for pyridine analog) | [4] |
| Solubility | Soluble in DMSO | [5] |
| SMILES | O=Cc1cnnc(OC)c1 | |
| InChI Key | UFMADOFHXDBRQS-UHFFFAOYSA-N |
Note: Some physical data, like melting and boiling points, are more readily available for the isomeric 6-Methoxypyridine-3-carbaldehyde and are provided for reference.
Physical State and Solubility
6-Methoxypyridazine-3-carbaldehyde is typically supplied as an off-white to light yellow crystalline solid.[4] Its solid state at room temperature is indicative of significant intermolecular forces, likely dipole-dipole interactions and crystal lattice energies.
The solubility of a compound is critical for its use in solution-phase reactions and for its formulation in biological assays. Due to its polar aldehyde and methoxy groups and the nitrogen atoms in the pyridazine ring, the molecule exhibits moderate polarity. It is reported to be highly soluble in dimethyl sulfoxide (DMSO).[5] Its solubility in other organic solvents like methanol, ethanol, and dichloromethane is expected to be moderate, while its solubility in non-polar solvents like hexanes would be poor. Water solubility is expected to be limited but may be enhanced at acidic pH due to the potential for protonation of the pyridazine nitrogens.
Spectroscopic and Analytical Characterization
In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic methods provide a detailed fingerprint of the molecular structure, ensuring the integrity of experimental results.
Workflow for Structural Verification
The following workflow represents a standard, self-validating system for the characterization of 6-Methoxypyridazine-3-carbaldehyde, ensuring that the material meets the required specifications for subsequent use.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Theoretical analysis of 3-chloro-6-methoxypyridazine provides insight into the expected chemical shifts for this class of compounds.[6][7]
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¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, a singlet for the aldehyde proton, and a singlet for the methoxy group protons.
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Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
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Pyridazine Ring Protons: Two coupled protons on the pyridazine ring, likely appearing as doublets in the δ 7.0-9.0 ppm range. Their exact shifts are influenced by the electronic effects of the adjacent methoxy and aldehyde groups.
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Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.2 ppm.
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¹³C NMR: The carbon spectrum provides information on all unique carbon environments.
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Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically δ 185-195 ppm.
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Pyridazine Ring Carbons: Carbons within the aromatic ring will appear in the δ 110-165 ppm range. The carbon attached to the methoxy group will be shifted upfield compared to the others.
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Methoxy Carbon (-OCH₃): Expected to appear as a single peak around δ 55-60 ppm.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (aldehyde) | ~2850, ~2750 | Two weak bands, characteristic of the aldehyde C-H bond. |
| C=O stretch (aldehyde) | 1690-1715 | Strong, sharp absorption, indicative of an aromatic aldehyde. |
| C=N, C=C stretch | 1400-1600 | Multiple bands corresponding to the pyridazine ring vibrations. |
| C-O stretch (methoxy) | 1200-1300 (asymmetric) | Strong absorption from the aryl ether linkage. |
| 1000-1075 (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. For 6-Methoxypyridazine-3-carbaldehyde (C₆H₆N₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z corresponding to a mass of 139.0502.
Synthesis and Purification
While several synthetic routes to pyridazine derivatives exist[8], a common approach for introducing an aldehyde function is the oxidation of a corresponding alcohol or methyl group. The following represents a generalized, plausible protocol for synthesis and purification.
Synthetic Workflow
Caption: Generalized workflow for synthesis and purification.
Example Protocol: Oxidation of 6-Methoxy-3-methylpyridazine
This protocol is illustrative and should be adapted based on laboratory safety standards and preliminary small-scale trials.
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Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
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Charge Flask: Add 6-methoxy-3-methylpyridazine (1.0 eq) to the flask and dissolve it in a suitable solvent such as dioxane or toluene.
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Add Oxidant: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 eq), portion-wise to the solution. Causality: SeO₂ is a classic reagent for the selective oxidation of benzylic-type methyl groups to aldehydes without over-oxidizing to the carboxylic acid.
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove selenium byproducts.
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Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Causality: The washing steps remove residual inorganic materials and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Verification: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final white to yellow solid using the analytical methods described in Section 3.0.
Chemical Reactivity and Applications in Drug Discovery
The utility of 6-Methoxypyridazine-3-carbaldehyde as a synthon stems from the reactivity of its aldehyde group, which can be transformed into a multitude of other functionalities. The pyridazine core itself is generally stable but can influence the reactivity of its substituents. The pyridazine heterocycle is a key component in several approved drugs and is widely explored for its potential in treating a range of diseases.[1][9][10]
Caption: Common reactions involving the aldehyde group.
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Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) forms new C-N bonds, yielding secondary or tertiary amines. This is a highly reliable method for introducing diversity and modulating the pharmacokinetic properties of a lead molecule.
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Nucleophilic Addition/Condensation: The aldehyde can react with various nucleophiles. For instance, Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, allowing for carbon chain extension.
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Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.
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Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13][14]
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Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][13] Avoid contact with skin and eyes.[14]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, especially for a reactive aldehyde, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[4][15]
Conclusion
6-Methoxypyridazine-3-carbaldehyde is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined physical properties, predictable spectroscopic fingerprint, and the versatile reactivity of its aldehyde group make it a reliable synthon. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting, from initial characterization to synthetic application.
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ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
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Vanga, R. R., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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